molecular formula C6H12N2O B1310835 1,4-Diazepane-1-carbaldehyde CAS No. 29053-62-1

1,4-Diazepane-1-carbaldehyde

Cat. No. B1310835
CAS RN: 29053-62-1
M. Wt: 128.17 g/mol
InChI Key: RNNVQNMOFQXXTH-UHFFFAOYSA-N
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Description

1,4-Diazepane-1-carbaldehyde is a chemical compound that is part of the 1,4-diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–Kinase inhibitor K-115, was achieved using intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another approach involved the synthesis of 2-amidinylindole-3-carbaldehydes, which upon pyrolysis, produced compounds containing the 1,4-diazepine ring . Additionally, a method for synthesizing chiral 1,4-diazepanes from Garner aldehyde through reductive amination and intramolecular cyclization was described, highlighting the versatility of these synthetic routes .

Molecular Structure Analysis

The molecular structure of 1,4-diazepanes has been characterized using various analytical techniques. N,N'-disubstituted-1,4-diazepanes were synthesized and their structures were elucidated by NMR, IR, HRMS, and X-ray crystallography. The crystal structure analysis revealed that these compounds typically adopt a twisted chair conformation, demonstrating the conformational flexibility of the seven-membered ring .

Chemical Reactions Analysis

1,4-Diazepane derivatives can participate in a variety of chemical reactions. For instance, the synthesis of a series of bistriazenes involved the reaction of diazonium salts with a mixture of 1,4-diaminobutane and formaldehyde, leading to the formation of novel saturated heterocycles, 1,3-diazepane . Furthermore, a domino process was developed for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines, which involved the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,4-diazepane-1-carbaldehyde are not detailed in the provided papers, the general properties of 1,4-diazepanes can be inferred. These compounds are typically characterized by their conformational flexibility and the ability to form stable chair conformations. The presence of nitrogen atoms in the ring structure can influence their basicity and reactivity, making them useful intermediates in organic synthesis and potential candidates for pharmaceutical development. The synthesis methods described in the papers suggest that these compounds can be obtained in good yields and can be structurally diverse, depending on the starting materials and reaction conditions used .

Scientific Research Applications

Application Summary

“1,4-Diazepane-1-carbaldehyde” is used in the synthesis of chiral 1,4-diazepanes through an enzymatic intramolecular asymmetric reductive amination process . This method is significant because chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .

Method of Application

The process involves the use of several enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Results or Outcomes

The double mutant Y194F/D232H exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . Furthermore, Y194F/D232H and IR25 were applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

General Applications of 1,4-Diazepines

Application Summary

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are important structural units with diverse biological properties and pharmaceutical importance .

Method of Application

1,4-Diazepines are synthesized through various chemical reactions . The specific methods of synthesis and application would depend on the specific 1,4-diazepine derivative and its intended use .

Results or Outcomes

1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

General Applications of 1,4-Diazepines

Application Summary

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are important structural units with diverse biological properties and pharmaceutical importance .

Method of Application

1,4-Diazepines are synthesized through various chemical reactions . The specific methods of synthesis and application would depend on the specific 1,4-diazepine derivative and its intended use .

Results or Outcomes

1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1,4-diazepane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVQNMOFQXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426516
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-1-carbaldehyde

CAS RN

29053-62-1
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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